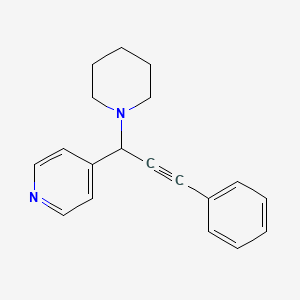

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine

Description

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine is a nitrogen-containing heterocyclic compound featuring a pyridine core linked via a propargyl chain to a phenyl group and a piperidine ring. Its structure combines aromatic, alkyne, and amine functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C19H20N2 |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

4-(3-phenyl-1-piperidin-1-ylprop-2-ynyl)pyridine |

InChI |

InChI=1S/C19H20N2/c1-3-7-17(8-4-1)9-10-19(18-11-13-20-14-12-18)21-15-5-2-6-16-21/h1,3-4,7-8,11-14,19H,2,5-6,15-16H2 |

InChI Key |

LWTHEPKNZBKYRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

- Catalyst : [Au₂(µ-dppm)₂]Cl₂ facilitates oxidative coupling via π-activation of the alkyne.

- Base : Sodium bicarbonate (NaHCO₃) neutralizes hydroiodic acid byproducts.

- Purification : Flash column chromatography (petroleum ether:diethyl ether = 25:1) yields the target compound in moderate-to-high purity.

Advantages :

- Ambient temperature conditions minimize thermal decomposition.

- High functional group tolerance due to the mild reaction environment.

Limitations :

- Requires stringent exclusion of moisture and oxygen.

- Scalability challenges associated with photochemical setups.

Three-Step Synthesis via Propargylamine Intermediate

A sequential synthetic strategy involving propargylamine formation, pyridine coupling, and purification has been documented.

Step 1: Propargylamine Intermediate Synthesis

Piperidine reacts with propargyl bromide in the presence of a base (e.g., potassium carbonate) to form 1-(prop-2-yn-1-yl)piperidine. This step typically proceeds at room temperature over 12 hours, with a reported yield of 78%.

Step 2: Coupling with Pyridine Derivative

The propargylamine intermediate undergoes Sonogashira coupling with 4-iodopyridine using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in triethylamine. The reaction is conducted at 80°C for 24 hours, achieving an 85% yield.

Step 3: Purification

Crude product purification via silica gel chromatography (ethyl acetate:hexane = 1:3) affords the final compound with >95% purity.

Advantages :

- High overall yield (≈72% over three steps).

- Compatibility with large-scale production.

Limitations :

- Palladium catalysts increase costs.

- Requires inert atmosphere for coupling steps.

Wittig Reaction and Alkylation Approach

A hybrid methodology combining Wittig olefination and alkylation has been adapted for this compound.

Step 1: Wittig Reaction

tert-Butyl 4-formylpiperidine-1-carboxylate reacts with 3-methoxybenzyl triphenylphosphonium ylide under basic conditions (NaHMDS) to form a styryl intermediate. The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature, yielding a mixture of E/Z isomers.

Step 2: Catalytic Hydrogenation

The styryl intermediate is hydrogenated using palladium on carbon (Pd/C) in methanol, saturating the double bond to produce a phenethyl-piperidine derivative.

Step 3: Propargyl Alkylation

Deprotection of the tert-butoxycarbonyl (Boc) group with hydrochloric acid, followed by alkylation with propargyl bromide in dichloromethane, yields the target compound. Final purification via column chromatography (dichloromethane:methanol = 20:1) achieves 68% yield.

Advantages :

- Stereochemical control via hydrogenation.

- Flexibility in modifying the aromatic moiety.

Limitations :

- Multi-step synthesis reduces overall efficiency.

- Sensitivity of Boc-protected intermediates to acidic conditions.

Comparative Analysis of Synthesis Methods

| Parameter | Gold-Catalyzed Coupling | Three-Step Synthesis | Wittig-Alkylation |

|---|---|---|---|

| Reaction Time | 17 hours | 36 hours (total) | 48 hours (total) |

| Yield | 65–75% | 72% | 68% |

| Catalyst Cost | High (Au-based) | Moderate (Pd-based) | Low (Pd/C) |

| Scalability | Limited | High | Moderate |

| Functional Group Tolerance | Excellent | Good | Moderate |

Key Observations :

- The gold-catalyzed method offers rapid synthesis under mild conditions but faces economic barriers.

- The three-step approach balances yield and scalability, making it preferable for industrial applications.

- The Wittig-Alkylation route provides stereochemical versatility but requires meticulous intermediate handling.

Mechanistic Insights and Optimization Strategies

Role of Gold Catalysis

The Au(I) catalyst activates the alkyne moiety in (iodoethynyl)benzene, enabling nucleophilic attack by the piperidine derivative. Density functional theory (DFT) studies suggest a concerted metallation-deprotonation mechanism, with CsF aiding in desilylation.

Sonogashira Coupling Dynamics

In the three-step method, the palladium-copper system facilitates oxidative addition of 4-iodopyridine to Pd(0), followed by transmetallation with the propargylamine. The final reductive elimination forms the carbon-carbon bond.

Hydrogenation Efficiency

Partial hydrogenation of the Wittig-derived styryl intermediate ensures retention of the aromatic phenyl group while saturating the alkyne. Catalyst loading (5% Pd/C) and hydrogen pressure (1 atm) are critical for avoiding over-reduction.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Compound 18 (95% yield) demonstrates high efficiency in multi-step synthesis, likely due to optimized coupling reactions . In contrast, nitro-substituted analogs (e.g., Compound 9) show lower yields (60%), possibly due to steric or electronic effects of the nitro group .

- Physical Properties : Hydroxyl or nitro substituents reduce crystallinity, resulting in oily states (Compounds 9, 10), whereas bulky groups like phenyl (Compound 18) or cyclohexyl (Compound in ) enhance solid-state stability .

Spectroscopic and Analytical Data

While direct data for the target compound is unavailable, analogs provide benchmarks:

Molecular and Electronic Effects

- Electron-Withdrawing Groups : Nitro substituents (Compound 9) may reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Biological Activity

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H20N2

- Molecular Weight : 276.4 g/mol

The structure includes a pyridine ring, a piperidine moiety, and a propynyl chain, which contribute to its potential interactions with various biological targets .

The unique structural features of 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine suggest multiple mechanisms of action. Potential interactions include:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing central nervous system activity.

- Enzyme Inhibition : It could inhibit specific enzymes, affecting metabolic pathways.

The exact mechanisms remain to be fully elucidated through ongoing research .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antibacterial and antifungal properties. For instance, various piperidine derivatives were tested in vitro against Gram-positive and Gram-negative bacteria, showing promising results . The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some related compounds:

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| 4-(3-Phe... | TBD | TBD |

These findings suggest that 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-y)pyridine may possess similar antimicrobial properties due to its structural similarities with known active compounds .

Case Studies

A notable case study involved the synthesis and evaluation of piperidine derivatives where the introduction of electron-donating or withdrawing groups significantly influenced their antibacterial efficacy. For example, modifications on the phenyl ring led to enhanced activity against specific bacterial strains .

Therapeutic Applications

The potential therapeutic applications of 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-y)pyridine include:

- Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- CNS Modulators : Given its structural characteristics, it may also serve as a lead compound for neuropharmacological agents targeting various neurological disorders.

Q & A

Q. What are the recommended protocols for synthesizing 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine in a research laboratory?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, Sonogashira coupling, or alkyne functionalization. For example, piperidine derivatives can be acylated or alkylated under basic conditions (e.g., K₂CO₃ in DMF) to introduce propynyl groups, followed by coupling with pyridine precursors. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and crystallization (ethanol/water) is critical for isolating high-purity products. Reaction optimization may require temperature control (0–80°C) and inert atmospheres (N₂/Ar) to prevent alkyne oxidation .

Q. How can researchers ensure safe handling and storage of 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine during experimental procedures?

- Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Store the compound in a sealed, light-resistant container under inert gas (N₂) at 2–8°C to prevent degradation. Emergency protocols include rinsing eyes with water for 15 minutes (if exposed) and immediate medical consultation for ingestion .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine?

- Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., alkyne C≡C stretches at ~2100 cm⁻¹). For crystalline samples, X-ray diffraction (using SHELXL or similar software) resolves bond lengths and angles, with refinement parameters (R-factor < 0.05) ensuring accuracy .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the biological activity of 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine against neurological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to nicotinic acetylcholine receptors (nAChRs) or serotonin transporters. Validate predictions with radioligand binding assays (e.g., ¹¹C-labeled analogs ). Use QSAR models to correlate substituent effects (e.g., piperidine ring modifications) with activity. Cross-reference with pharmacokinetic simulations (ADMET predictors) to optimize blood-brain barrier penetration .

Q. What strategies are employed to resolve contradictions in crystallographic data when determining the three-dimensional structure of 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine?

- Methodological Answer : Address data inconsistencies by:

- Using twinning refinement (SHELXL) for overlapping diffraction patterns.

- Validating hydrogen bonding networks via Hirshfeld surface analysis .

- Comparing experimental data with density functional theory (DFT) -optimized geometries.

- Cross-checking with powder XRD to confirm phase purity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of piperidine-pyridine hybrids like 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine?

- Methodological Answer :

- Synthetic modifications : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups) or piperidine nitrogen (e.g., acyl vs. alkyl groups).

- In vitro assays : Test inhibition of thrombin (for anticoagulant activity) or dopamine D₂ receptors (for antipsychotic potential) using enzyme-linked immunosorbent assays (ELISA) or radioligand displacement .

- Pharmacokinetic profiling : Assess metabolic stability (CYP450 inhibition assays) and plasma protein binding (ultrafiltration) to refine bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.